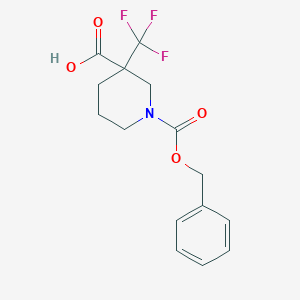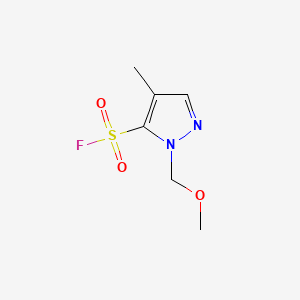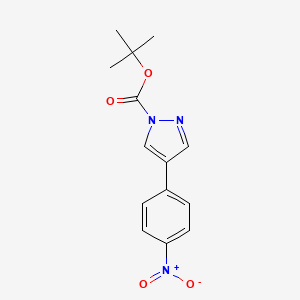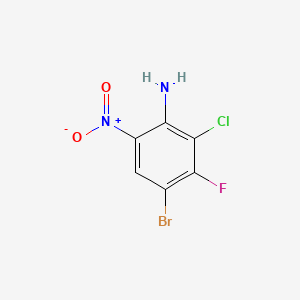![molecular formula C14H13BrO B13516003 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene is an organic compound with the molecular formula C14H13BrO It is characterized by a bromomethyl group attached to a phenoxy group, which is further connected to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-[4-(hydroxymethyl)phenoxy]-2-methylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is typically followed by purification steps such as recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of polymers and advanced materials due to its reactive bromomethyl group, which can be further functionalized.
Biological Studies: It is employed in the synthesis of biologically active compounds, including potential drug candidates and enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.
Comparaison Avec Des Composés Similaires
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene can be compared with similar compounds such as:
1-[4-(Chloromethyl)phenoxy]-2-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene: Contains a fluorine atom on the benzene ring, which can influence the compound’s reactivity and physical properties.
1-[4-(Bromomethyl)phenoxy]-2-nitrobenzene: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H13BrO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10H2,1H3 |
Clé InChI |
XEVIEARYPNNFMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



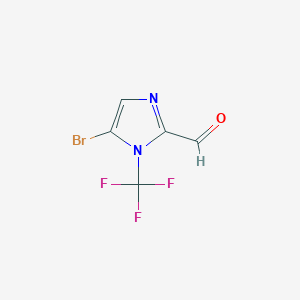
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)
![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
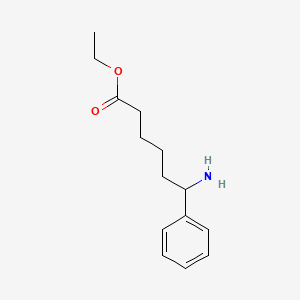
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
